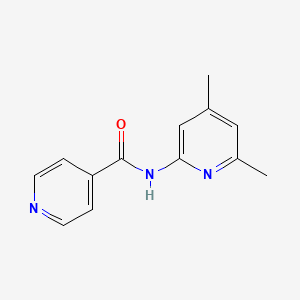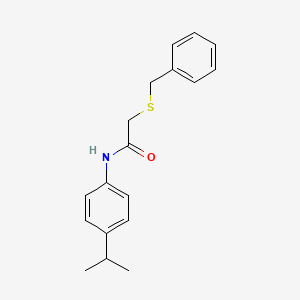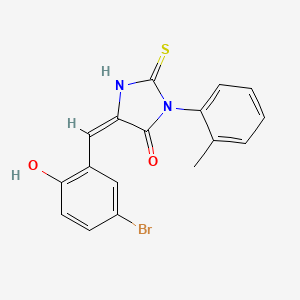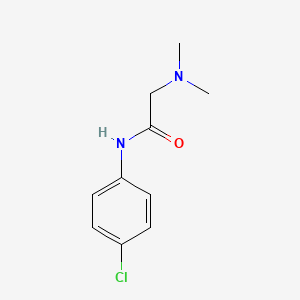
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. EFMC has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Aplicaciones Científicas De Investigación
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, this compound has been found to exhibit potent analgesic effects in animal models of pain. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and free radicals. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, possibly through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, this compound has been found to exhibit potent analgesic effects in animal models of pain. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and potential applications in medicinal chemistry and drug discovery. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its relatively low potency compared to other anti-inflammatory and anti-tumor agents.
Direcciones Futuras
There are several future directions for research on 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to investigate the potential applications of this compound in other disease models, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient and scalable synthesis methods for this compound and its derivatives could facilitate their use in drug discovery and development.
Métodos De Síntesis
The synthesis of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-fluorobenzylamine with ethyl 4-chloro-3-oxobutanoate to form 3-ethyl-N-(2-fluorobenzyl)-4-oxo-3,4-dihydroisoxazole-5-carboxamide. This intermediate is then subjected to a reaction with methyl magnesium bromide to produce this compound. The overall yield of this reaction is about 30%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
3-ethyl-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZFLXMXWGLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)







![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)

![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)
